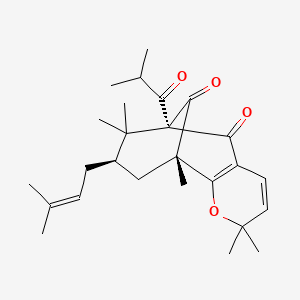
Papuaforin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Papuaforin A is a natural product found in Hypericum papuanum with data available.
Applications De Recherche Scientifique
1. Bioactive Compound Discovery in Ethnobotanical Research
Papuaforin A is a compound identified during the bioactivity-guided fractionation of Hypericum papuanum, an endemic plant in Papua New Guinea. This discovery is part of a broader scientific exploration of the region's rich biodiversity, where traditional medicinal knowledge guides the search for bioactive compounds with potential pharmaceutical applications (Winkelmann et al., 2001).
2. Exploration of Papua New Guinea's Biodiversity
Papua New Guinea, known for its diverse biological environment, is a hotspot for bioprospecting. The diverse array of flora and fauna, guided by traditional knowledge about diseases and treatments, has been crucial in identifying novel compounds like Papuaforin A, emphasizing the importance of conserving and studying this unique biodiversity (Matainaho, 2013).
3. Potential in Herbal Medicinal Research
4. Integrating Indigenous Knowledge with Scientific Research
The study of Papuaforin A also represents the integration of indigenous knowledge with scientific research. The traditional use of Hypericum papuanum and other native plants for medicinal purposes in Papua New Guinea highlights the value of combining indigenous and scientific knowledge for drug discovery and other applications (Mercer et al., 2010).
Propriétés
Nom du produit |
Papuaforin A |
|---|---|
Formule moléculaire |
C26H36O4 |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
(1S,9R,11R)-1,4,4,10,10-pentamethyl-11-(3-methylbut-2-enyl)-9-(2-methylpropanoyl)-3-oxatricyclo[7.3.1.02,7]trideca-2(7),5-diene-8,13-dione |
InChI |
InChI=1S/C26H36O4/c1-15(2)10-11-17-14-25(9)21-18(12-13-23(5,6)30-21)20(28)26(22(25)29,24(17,7)8)19(27)16(3)4/h10,12-13,16-17H,11,14H2,1-9H3/t17-,25+,26-/m1/s1 |
Clé InChI |
JSVUKSQJGVQKBT-CXAHNHKCSA-N |
SMILES isomérique |
CC(C)C(=O)[C@@]12C(=O)C3=C([C@@](C1=O)(C[C@H](C2(C)C)CC=C(C)C)C)OC(C=C3)(C)C |
SMILES canonique |
CC(C)C(=O)C12C(=O)C3=C(C(C1=O)(CC(C2(C)C)CC=C(C)C)C)OC(C=C3)(C)C |
Synonymes |
papuaforin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



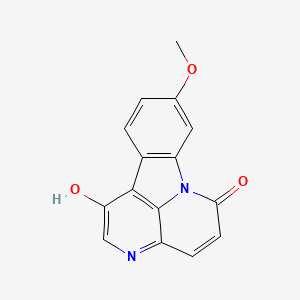


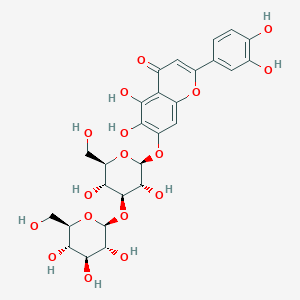

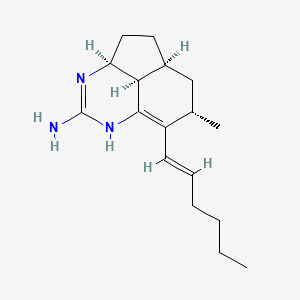

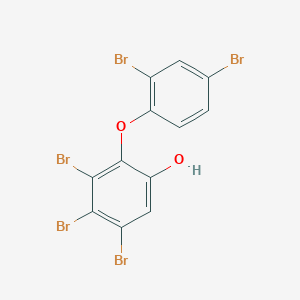



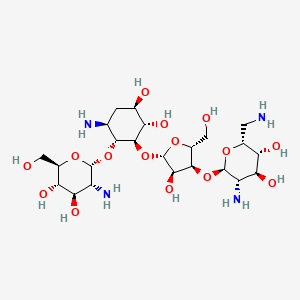
![(2Z,4E)-N-[[(1R,2E,5R,8E,10Z,14E,17R)-3,11-dimethyl-19-methylidene-7,13-dioxo-6,21-dioxabicyclo[15.3.1]henicosa-2,8,10,14-tetraen-5-yl]-hydroxymethyl]hexa-2,4-dienamide](/img/structure/B1246934.png)
